molecular formula C18H27N3O4S B11113019 Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B11113019
M. Wt: 381.5 g/mol
InChI Key: LDFGXTRIKURTEF-UHFFFAOYSA-N
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Description

Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

methyl 5-(dimethylcarbamoyl)-4-methyl-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H27N3O4S/c1-11-6-8-21(9-7-11)10-13(22)19-16-14(18(24)25-5)12(2)15(26-16)17(23)20(3)4/h11H,6-10H2,1-5H3,(H,19,22)

InChI Key

LDFGXTRIKURTEF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C(=O)OC

Origin of Product

United States

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